10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenyl group attached to a tetrahydrobenzo[c]furo[3,2-g]chromenone core. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromenone core, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and advanced purification methods .
Chemical Reactions Analysis
10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment
Scientific Research Applications
10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The molecular pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar compounds to 10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one include:
- 10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
- 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one These compounds share a similar core structure but differ in the substituents attached to the furochromenone ring. The uniqueness of this compound lies in its specific combination of chlorophenyl and phenyl groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C27H19ClO3 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C27H19ClO3/c28-18-12-10-16(11-13-18)25-22-14-21-19-8-4-5-9-20(19)27(29)31-23(21)15-24(22)30-26(25)17-6-2-1-3-7-17/h1-3,6-7,10-15H,4-5,8-9H2 |
InChI Key |
SGIBHUBUCNFINQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC4=C(C=C3OC2=O)OC(=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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